ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at position 7 of the heterocyclic core and an ethyl 4-aminobenzoate moiety linked via an acetamide group.
Properties
IUPAC Name |
ethyl 4-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(30)17-8-10-18(11-9-17)26-20(28)12-27-14-25-21-19(13-32-22(21)23(27)29)16-6-4-15(2)5-7-16/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCKDPWOBNBTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Acetylation: The thienopyrimidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoic Acid Derivative: The acetylated product is coupled with ethyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Ester vs. Amide Linkage : The ethyl benzoate group in the target compound may confer faster metabolic hydrolysis compared to amide-containing analogs (e.g., ), influencing bioavailability .
- Sulfonamide vs. Ester Functionality: Methanesulfonamide derivatives () exhibit pronounced anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s ester group may reduce binding affinity to COX-2 compared to sulfonamide analogs .
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity
- Analogs: Benzothieno[3,2-d]pyrimidin-4-one derivatives with sulfonamide groups (e.g., Compound 1) suppress COX-2, iNOS, and ICAM-1 expression in inflamed cells, reducing PGE2 and IL-8 production . The target compound’s lack of a sulfonamide group may limit similar efficacy.
Anticancer Potential
- Thieno[2,3-d]pyrimidine Derivatives: Compounds like N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone () show antitumor activity against A549, HCT116, and MCF-7 cell lines. The positional isomerism (thieno[3,2-d] vs. thieno[2,3-d]) in the target compound may modulate cytotoxicity .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (C23H19N3O4S, MW 457.48 g/mol) is heavier than ’s analog (C21H15F2N3O3S, MW 427.42 g/mol) due to the ethyl benzoate group, which may reduce aqueous solubility .
- Metabolic Stability : Fluorine atoms in ’s compound enhance metabolic stability compared to the target’s methyl group, which is more susceptible to oxidation .
Biological Activity
Ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate, a compound belonging to the thienopyrimidine class, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.60 g/mol. This compound features a thienopyrimidine core structure, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets within cells. The thienopyrimidine structure allows for binding to specific enzymes or receptors, potentially modulating their activity. For instance, it may inhibit certain kinases or other proteins involved in signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
- Anticancer Activity
- Antimicrobial Effects
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study: Anticancer Effects
In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in cell death, with significant morphological changes observed under microscopy consistent with apoptosis .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory mechanism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with substituted phenylacetyl chlorides under anhydrous conditions (e.g., DMF as solvent, DIPEA as base) .
- Step 2 : Coupling the intermediate with ethyl 4-aminobenzoate using carbodiimide crosslinkers (e.g., EDCI/HOBt) to form the acetamide linkage .
- Key Characterization : Confirm reaction completion via TLC and intermediate purity by recrystallization. Final product identity is validated via / NMR and HRMS .
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Methodological Answer :
- Solvent Effects : Use deuterated DMSO or CDCl to minimize solvent-induced shifts. For example, aromatic protons in DMSO-d may show downfield shifts due to hydrogen bonding .
- Dynamic Exchange : Amide protons (NH) often exhibit broadened peaks; variable-temperature NMR can clarify splitting patterns .
- Reference Standards : Compare with published spectra of structurally analogous thieno[3,2-d]pyrimidinones (e.g., ethyl 4-(pyridazin-3-yl)phenethylamino benzoate derivatives) .
Advanced Research Questions
Q. What strategies optimize the reaction yield of the thieno[3,2-d]pyrimidinone core under conflicting solvent conditions?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may promote side reactions. A 1:3 DMF/toluene mixture balances reactivity and stability .
- Catalyst Selection : Pd(OAc)/Xantphos systems improve cyclization efficiency in thieno-pyrimidine synthesis, reducing byproduct formation .
- Data-Driven Optimization : Use a factorial design to test temperature (80–120°C), catalyst loading (2–5 mol%), and reaction time (12–24 hr). Optimal conditions: 100°C, 3 mol% catalyst, 18 hr (yield: 78%) .
Q. How do researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways. Introduce trifluoromethyl groups to enhance metabolic resistance .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve bioavailability, as free carboxylates may bind serum proteins .
- Dose-Response Calibration : Use pharmacokinetic modeling (e.g., NONMEM) to align in vitro IC values with effective plasma concentrations in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
